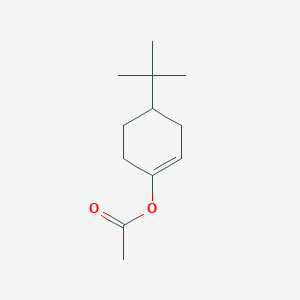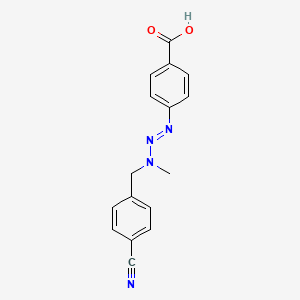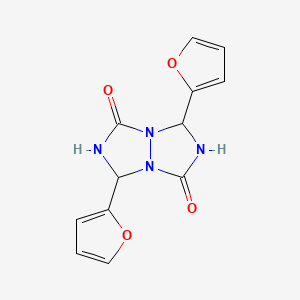
Thymidine, 2',3'-didehydro-3'-deoxy-3'-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties. This compound has been studied primarily for its potential use as a nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of viral infections, particularly HIV.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- typically involves multiple steps, starting from thymidineOne common method involves the use of nucleophilic substitution reactions, where a fluorine source such as diethylaminosulfur trifluoride (DAST) is used to replace the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often employs automated synthesis modules to ensure high yield and purity. The process involves protecting group strategies to prevent unwanted reactions and the use of high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various nucleoside analogs depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes.
Medicine: Medically, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- has been investigated as an antiviral agent, particularly against HIV. It acts as a nucleoside reverse transcriptase inhibitor, preventing the replication of the virus .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.
作用机制
Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV. The compound is incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from multiplying and spreading .
Molecular Targets and Pathways:
Reverse Transcriptase: The primary target of this compound.
DNA Polymerase: It can also affect human mitochondrial DNA polymerase, leading to potential toxicity.
相似化合物的比较
3’-Fluoro-3’-deoxythymidine (FLT): Another thymidine analog with similar antiviral properties but higher toxicity.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A related compound used in HIV treatment but with different toxicity profiles.
Uniqueness: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is unique due to its specific modifications, which provide a balance between antiviral efficacy and reduced toxicity compared to other analogs. Its fluorine atom at the 3’ position and the absence of a hydroxyl group at the 2’ position contribute to its distinct properties .
属性
CAS 编号 |
121354-03-8 |
|---|---|
分子式 |
C10H11FN2O4 |
分子量 |
242.20 g/mol |
IUPAC 名称 |
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h2-3,7-8,14H,4H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |
InChI 键 |
HOHBSAVNJFQWMJ-HTQZYQBOSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



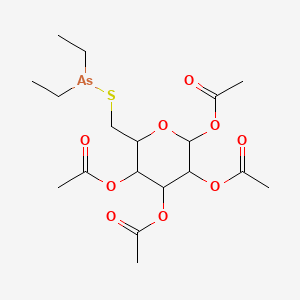
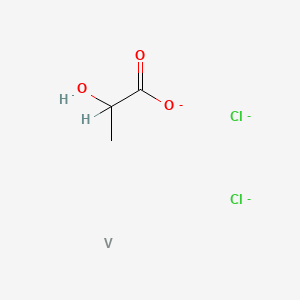

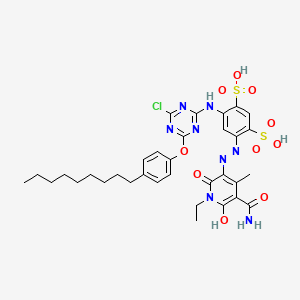
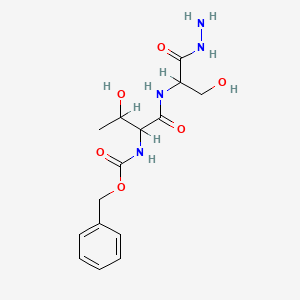
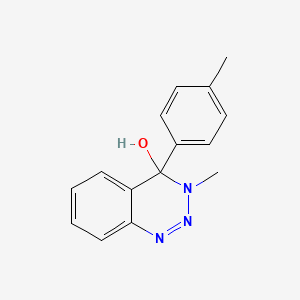
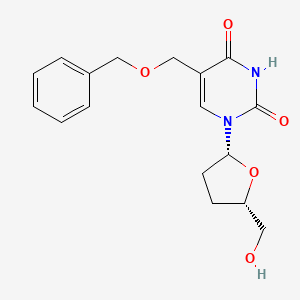
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)

